molecular formula C26H46N4O8 B1432198 Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate CAS No. 1523571-08-5

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate

Cat. No.: B1432198
CAS No.: 1523571-08-5
M. Wt: 542.7 g/mol
InChI Key: GVQJYEJHAGQIKP-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate is a useful research compound. Its molecular formula is C26H46N4O8 and its molecular weight is 542.7 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological implications, supported by relevant data and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H24N2O6
  • CAS Number : 1227382-05-9
  • Molecular Weight : 316.36 g/mol
  • Purity : 97%

The compound features a spirocyclic structure, which is significant for its biological function. The presence of nitrogen atoms in the diazaspiro structure may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods that involve the reaction of specific precursors under controlled conditions. The synthesis typically yields high purity and is suitable for scale-up processes.

Research indicates that compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane derivatives can modulate various biological pathways, particularly those involving chemokine receptors such as CCR3 and CCR5. These receptors are crucial in inflammatory responses and viral infections, notably HIV .

Case Studies and Research Findings

  • Chemokine Receptor Modulation :
    • A study demonstrated that derivatives of diazaspiro compounds could inhibit the activity of CCR3 and CCR5 receptors, suggesting potential applications in treating HIV and related diseases .
  • Anti-inflammatory Properties :
    • Research has shown that certain spirocyclic compounds exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines, which may also apply to tert-butyl 2,6-diazaspiro compounds .
  • Neuroprotective Effects :
    • Some diazaspiro compounds have been investigated for neuroprotective properties against neurodegenerative diseases, indicating a broader therapeutic potential for this class of compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Tert-butyl 1,6-diazaspiro[3.5]nonaneChemokine InhibitionCCR3/CCR5
Tert-butyl 2,6-diazaspiro[3.5]nonaneAnti-inflammatoryCytokine modulation
Tert-butyl 1-carbonyl-7-azaspiroNeuroprotectionNeurodegeneration

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQJYEJHAGQIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate
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Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate
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Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate
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Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate
Reactant of Route 5
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate
Reactant of Route 6
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate

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